molecular formula C15H10BrNO2 B092848 9,10-Anthracenedione, 1-bromo-4-(methylamino)- CAS No. 128-93-8

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

Cat. No. B092848
CAS RN: 128-93-8
M. Wt: 316.15 g/mol
InChI Key: IIPRUQZTMZETSL-UHFFFAOYSA-N
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Description

The compound "9,10-Anthracenedione, 1-bromo-4-(methylamino)-" is a derivative of anthracenedione, which is a class of compounds known for their diverse biological activities and applications in organic synthesis. The papers provided discuss various synthetic approaches and derivatives of anthracenedione, which are relevant to understanding the broader context of the compound .

Synthesis Analysis

The synthesis of anthracenedione derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the first paper describes a five-step synthesis of 9,10-dimethoxy-2-methyl-1,4-anthraquinone, starting from p-benzoquinone and featuring a Kochi–Anderson radical methylation as a key step . Similarly, the second paper outlines the synthesis of a homolog of an antidepressant compound, which involves a Diels-Alder cycloaddition, followed by ring expansion and deoxygenation . These methods highlight the intricate synthetic routes that can be employed to obtain specific anthracenedione derivatives.

Molecular Structure Analysis

The molecular structure of anthracenedione derivatives is characterized by the anthracene core, which can be modified with various functional groups. The third paper discusses the synthesis of a compound with a 9,10-propanoanthracene bridge, which is a structural modification of the anthracene core . The fourth paper mentions a one-pot synthesis of a benzenoanthracene derivative and the regioselective bromination of such compounds . These structural modifications can significantly alter the physical, chemical, and biological properties of the molecules.

Chemical Reactions Analysis

Anthracenedione derivatives can undergo a variety of chemical reactions. The fourth paper describes unusual reactivities with amines, where different products were obtained depending on the type of amine used, which is attributed to differences in basicity and steric effects . This indicates that anthracenedione derivatives can be versatile intermediates in organic synthesis, capable of engaging in reactions that yield a diverse array of products.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "9,10-Anthracenedione, 1-bromo-4-(methylamino)-", they do provide insights into the properties of related compounds. For example, the reactivity with amines suggests that the bromo and amino substituents on the anthracenedione core can influence the compound's reactivity . Additionally, the structural modifications mentioned in the papers can affect the molecule's stability, solubility, and overall reactivity, which are important considerations in the development of pharmaceuticals and materials.

Scientific Research Applications

Anticancer Potential

9,10-Anthracenedione derivatives, including those with amino substitutions, have been studied for their potential as anticancer agents. Research has focused on their ability to inhibit cell growth, particularly in tumor cells, and their interaction with DNA. For instance, studies have synthesized new derivatives of 9,10-anthracenediones with hydroxyl groups and positively charged side chains, showing significant inhibition of cell growth in vitro, suggesting their potential as anticancer agents (Antonello et al., 1989). Additionally, the interaction of anthracenedione derivatives with DNA has been investigated using spectrophotometric, calorimetric, and chrioptical techniques, supporting their application in cancer treatment (Palumbo & Magno, 1983).

Antibacterial and Antioxidant Activities

Anthracenediones have also shown promise in antibacterial and antioxidant applications. For instance, 9,10-Anthracenedione and its derivatives have demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Their antioxidant activity has also been highlighted, indicating potential uses in these fields (Mohanlall & Odhav, 2013).

Chemical Synthesis and Structural Studies

The synthesis of 9,10-Anthracenedione derivatives, including various substitutions and modifications, has been a significant area of research. This includes studies on the mass spectrometric behavior of these derivatives and their structural analysis (Blanco et al., 1995). Such research aids in understanding the properties of these compounds and their potential applications in various fields, including medicinal chemistry.

DNA Binding and Genotoxicity

Studies on the DNA-binding properties and genotoxic effects of anthracenedione derivatives have been conducted. This includes research on the interaction of these compounds with DNA, their potential for causing chromosome damage, and their effects on various cell types, which are crucial for understanding their therapeutic and toxicological profiles (Au et al., 1981).

Electrochemical Studies

Electrochemical studies of anthracenediones have been performed, including investigations into the paired electrosynthesis of these compounds. Such studies are crucial for understanding the chemical behavior and potential industrial applications of these substances (Amatore & Brown, 1996).

Safety And Hazards

The safety data sheet for 1-Bromo-4-(methylamino)-9,10-anthracenedione suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It’s also noted that it emits toxic fumes of NOx and Br when heated .

properties

IUPAC Name

1-bromo-4-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPRUQZTMZETSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059590
Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
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Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

CAS RN

128-93-8
Record name 1-Bromo-4-(methylamino)-9,10-anthracenedione
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Record name 1-Bromo-4-(methylamino)anthraquinone
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Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
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Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
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Record name 1-bromo-4-(methylamino)anthraquinone
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Record name 1-Bromo-4-(methylamino)anthraquinone
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